
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the triazole ring, possibly through a click reaction or other similar method. The piperidine ring could be formed through a variety of methods, including the reduction of a pyridine ring. The cyclohexyl group could be added through a variety of methods, including Friedel-Crafts alkylation .Applications De Recherche Scientifique
Drug Discovery
1,2,3-Triazoles, the core structure of the compound, have found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles are used in organic synthesis due to their high chemical stability and strong dipole moment . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry. Their high chemical stability and strong dipole moment make them suitable for this application .
Supramolecular Chemistry
1,2,3-Triazoles are used in supramolecular chemistry. They can form hydrogen bonds, which is a key interaction in supramolecular assemblies .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation. They can act as a linker between two biomolecules, enabling the study of biological systems .
Chemical Biology
1,2,3-Triazoles are used in chemical biology. They can mimic the amide bond, making them useful in peptide and protein engineering .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging. They can act as a fluorophore or a quencher, enabling the visualization of biological processes .
Materials Science
1,2,3-Triazoles are used in materials science. They can improve the properties of materials, such as their thermal stability, mechanical strength, and chemical resistance .
Mécanisme D'action
Target of Action
The primary target of this compound is the Carbonic Anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Mode of Action
The compound interacts with its target, the Carbonic Anhydrase-II enzyme, by direct binding with the active site residues . This interaction inhibits the enzyme’s activity, leading to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons .
Biochemical Pathways
The inhibition of Carbonic Anhydrase-II affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various physiological processes, including pH regulation and electrolyte balance .
Pharmacokinetics
The presence of the polar group at the 1h-1,2,3-triazole substituted phenyl ring in these derivatives has been suggested to contribute to the overall activity of these compounds , which may imply an impact on their pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the inhibition of Carbonic Anhydrase-II activity. This can lead to changes in pH regulation and electrolyte balance, potentially affecting various physiological processes .
Propriétés
IUPAC Name |
2-cyclohexyl-1-[4-(triazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O/c20-15(12-13-4-2-1-3-5-13)18-10-6-14(7-11-18)19-16-8-9-17-19/h8-9,13-14H,1-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMJBCUCZRPYFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCC(CC2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2H-1,2,3-triazol-2-yl)piperidin-1-yl)-2-cyclohexylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Phenyl-acryloylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2426978.png)
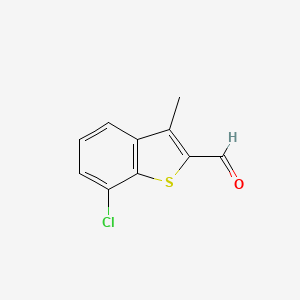
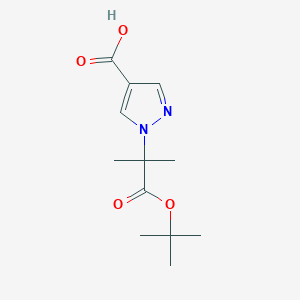
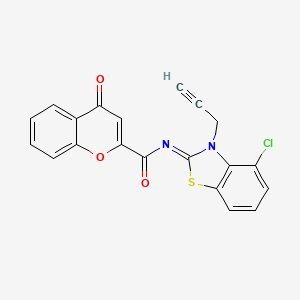
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(1H-indol-3-yl)methanone](/img/structure/B2426984.png)
![2-(1,7-dimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2426985.png)
![2-(4-chlorophenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2426986.png)
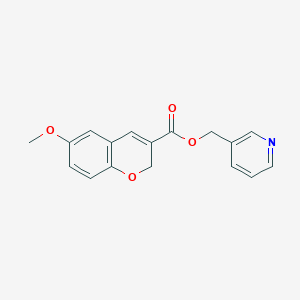
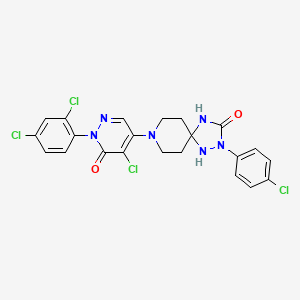

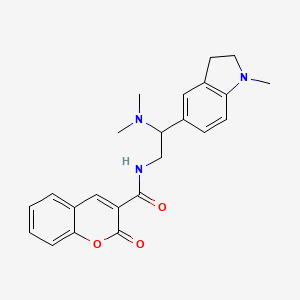
![2-Phenyl-6H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B2426998.png)
![2-{1-[(1-Cyanocyclohexyl)(methyl)carbamoyl]ethoxy}benzoic acid](/img/structure/B2427000.png)
![(5-Bromofuran-2-yl)(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2427001.png)